molecular formula C16H32O3 B12552675 Acetic acid;tetradec-7-en-3-ol CAS No. 144610-97-9

Acetic acid;tetradec-7-en-3-ol

Cat. No.: B12552675
CAS No.: 144610-97-9
M. Wt: 272.42 g/mol
InChI Key: AUBPXMNIYHVOOT-UHFFFAOYSA-N
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Description

Acetic acid;tetradec-7-en-3-ol is a chemical compound with the molecular formula C16H30O2. It is an ester formed from acetic acid and tetradec-7-en-3-ol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradec-7-en-3-ol typically involves the esterification of tetradec-7-en-3-ol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Additionally, the use of heterogeneous catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradec-7-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid;tetradec-7-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Tetradecen-1-ol, acetate, (Z)-: This compound is structurally similar but differs in the position of the double bond.

    Tetradec-7-enoic acid: Another similar compound with a carboxylic acid group instead of an ester group.

Uniqueness

Acetic acid;tetradec-7-en-3-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, such as its use in fragrances and potential therapeutic applications, highlight its versatility and importance in scientific research .

Properties

CAS No.

144610-97-9

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;tetradec-7-en-3-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2;1-2(3)4/h9-10,14-15H,3-8,11-13H2,1-2H3;1H3,(H,3,4)

InChI Key

AUBPXMNIYHVOOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCC(CC)O.CC(=O)O

Origin of Product

United States

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